N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea
Overview
Description
N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea, also known as BDMC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. BDMC belongs to the class of compounds known as benzylureas, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. In cancer cells, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt, mTOR, and ERK. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In diabetes research, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to activate the AMPK pathway, which plays a key role in glucose and lipid metabolism. In Alzheimer's disease research, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. In cancer cells, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to inhibit cell proliferation and induce apoptosis by regulating various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea in lab experiments is its relatively low toxicity and high solubility in water. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has also been found to have good stability and can be easily synthesized in large quantities. However, one of the limitations of using N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea is its limited bioavailability, which may limit its effectiveness in vivo. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea also has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea. One area of interest is the development of more potent and selective analogs of N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea for use in cancer therapy. Another area of interest is the investigation of the potential use of N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea in combination with other anti-cancer drugs to improve efficacy. In diabetes research, future studies could focus on the use of N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea as a potential therapeutic agent for the treatment of type 2 diabetes. In Alzheimer's disease research, future studies could investigate the use of N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea as a potential neuroprotective agent for the prevention and treatment of cognitive decline.
Scientific Research Applications
N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has also been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-butan-2-yl-3-[(3,4-dimethoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-10(2)16-14(17)15-9-11-6-7-12(18-3)13(8-11)19-4/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPWZPLBRIBARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(3,4-dimethoxybenzyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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